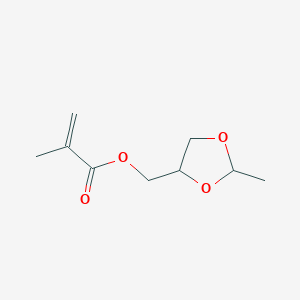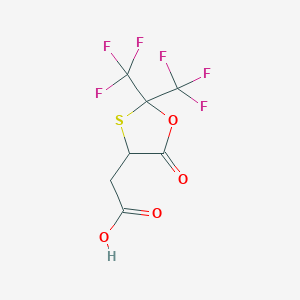![molecular formula C22H18O6 B12563845 4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione) CAS No. 184908-76-7](/img/structure/B12563845.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two oxane-2,6-dione groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) typically involves the reaction of [1,1’-Biphenyl]-4,4’-diol with oxane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl core allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl dioxides, while reduction can produce biphenyl diols .
Wissenschaftliche Forschungsanwendungen
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl core allows for strong binding to these targets, while the oxane-2,6-dione groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane-2,6-dione: Shares the oxane-2,6-dione structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-diol: Contains the biphenyl core but lacks the oxane-2,6-dione groups.
Uniqueness
The uniqueness of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) lies in its combination of the biphenyl core and oxane-2,6-dione groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
184908-76-7 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-[4-[4-(2,6-dioxooxan-4-yl)phenyl]phenyl]oxane-2,6-dione |
InChI |
InChI=1S/C22H18O6/c23-19-9-17(10-20(24)27-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-11-21(25)28-22(26)12-18/h1-8,17-18H,9-12H2 |
InChI-Schlüssel |
ZHERHYWFROIXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CC(=O)OC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
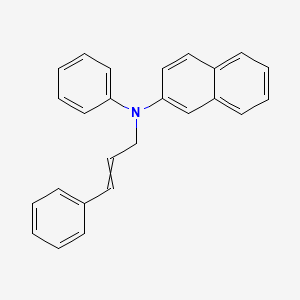
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)
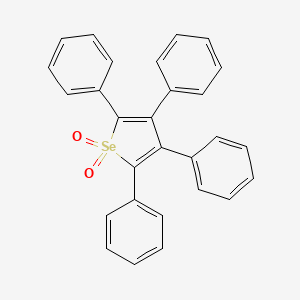

![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
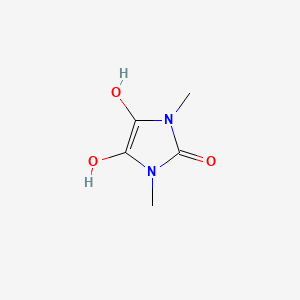
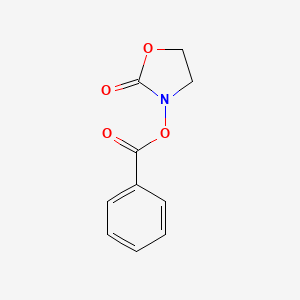
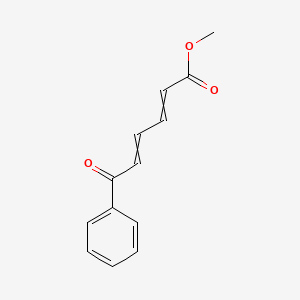
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
